molecular formula C10H15BrN2 B12082349 5-Bromo-N-butyl-6-methylpyridin-2-amine

5-Bromo-N-butyl-6-methylpyridin-2-amine

Katalognummer: B12082349
Molekulargewicht: 243.14 g/mol
InChI-Schlüssel: IKBYXYOPUMLWIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-butyl-6-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This compound features a bromine atom at the 5th position, a butyl group at the nitrogen atom, and a methyl group at the 6th position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-butyl-6-methylpyridin-2-amine can be achieved through various methodsThe bromination can be carried out using N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The butylation can be achieved through nucleophilic substitution reactions using butyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and butylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-butyl-6-methylpyridin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-butyl-6-methylpyridin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-N-butyl-6-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the butyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the nature of the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N-butyl-6-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the butyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H15BrN2

Molekulargewicht

243.14 g/mol

IUPAC-Name

5-bromo-N-butyl-6-methylpyridin-2-amine

InChI

InChI=1S/C10H15BrN2/c1-3-4-7-12-10-6-5-9(11)8(2)13-10/h5-6H,3-4,7H2,1-2H3,(H,12,13)

InChI-Schlüssel

IKBYXYOPUMLWIY-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=NC(=C(C=C1)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.